5-[5-(2,3-dichlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2,3-dichlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,3-dichlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan ring: This step involves the coupling of the furan ring to the core structure, often using palladium-catalyzed cross-coupling reactions.
Functionalization with the 2,3-dichlorophenyl group: This step typically involves a substitution reaction where the dichlorophenyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,3-dichlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for cross-coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[5-(2,3-dichlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[5-(2,3-dichlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2,3-dichlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydroquinazoline-4(1H)-one
- 2-[5-(2,3-dichlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydrothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
What sets 2-[5-(2,3-dichlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
353462-85-8 |
---|---|
Molecular Formula |
C20H17Cl2N3O2S |
Molecular Weight |
434.3g/mol |
IUPAC Name |
5-[5-(2,3-dichlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C20H17Cl2N3O2S/c1-25-8-7-11-15(9-25)28-20-16(11)19(26)23-18(24-20)14-6-5-13(27-14)10-3-2-4-12(21)17(10)22/h2-6,18,24H,7-9H2,1H3,(H,23,26) |
InChI Key |
GSWNPNRRJILESS-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.